An In-depth Technical Guide to 3-(2-Methoxyphenoxy)piperidine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-(2-Methoxyphenoxy)piperidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxyphenoxy)piperidine is a heterocyclic organic compound featuring a piperidine ring linked to a guaiacol moiety via an ether bond. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, prized for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1][2] The incorporation of a methoxyphenoxy group introduces functionalities that can modulate a molecule's lipophilicity, hydrogen bonding capacity, and potential for specific receptor interactions. This guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for 3-(2-Methoxyphenoxy)piperidine, offering valuable insights for its application in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The chemical structure of 3-(2-Methoxyphenoxy)piperidine consists of a piperidine ring substituted at the 3-position with a 2-methoxyphenoxy group. This arrangement results in a molecule with a combination of aliphatic and aromatic characteristics.
Molecular Formula: C₁₂H₁₇NO₂[3]
Molecular Weight: 207.27 g/mol [3]
CAS Number: 902837-27-8[2]
Synonyms:
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Piperidine, 3-(2-methoxyphenoxy)-
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3-(2-methoxyphenyl)piperidine (Note: This can be an ambiguous synonym)[3]
A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some data is available, specific experimental values for properties like melting and boiling points are not widely published and may require experimental determination.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [3] |
| Molecular Weight | 207.27 g/mol | [3] |
| CAS Number | 902837-27-8 | [2] |
| Appearance | Expected to be a solid or oil at room temperature. | Inferred |
| Purity | Commercially available with ≥97% purity. | [3] |
| InChI | InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 | [3] |
| InChI Key | QWVSMVKBNRCNFJ-UHFFFAOYSA-N | [3] |
Proposed Synthesis: Williamson Ether Synthesis
A robust and widely applicable method for the synthesis of 3-(2-Methoxyphenoxy)piperidine is the Williamson ether synthesis.[4][5] This classical organic reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide. In this proposed pathway, the alkoxide of a protected 3-hydroxypiperidine reacts with a suitable guaiacol derivative.
The rationale for employing a nitrogen-protecting group on the piperidine ring, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is to prevent the secondary amine from acting as a competing nucleophile, which could lead to undesired N-arylation side products. The choice of protecting group can also influence the solubility and handling characteristics of the intermediates.
Below is a detailed, step-by-step methodology for this proposed synthesis, grounded in established chemical principles.
Experimental Protocol
Step 1: Protection of 3-Hydroxypiperidine
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Dissolution: Dissolve 3-hydroxypiperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution and cool in an ice bath.
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Protecting Group Introduction: Slowly add the protecting group reagent, for example, benzyl bromide or di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up and Purification: Quench the reaction with water, separate the organic layer, and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the N-protected 3-hydroxypiperidine.
Step 2: Formation of the Alkoxide
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Dissolution: Dissolve the N-protected 3-hydroxypiperidine (1 equivalent) in an anhydrous aprotic solvent like THF or dimethylformamide (DMF).
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Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
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Stirring: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
Step 3: Williamson Ether Synthesis
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Aryl Halide Addition: To the freshly prepared alkoxide solution, add 2-bromoanisole or another suitably activated guaiacol derivative (1 equivalent).
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Heating: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-protected 3-(2-methoxyphenoxy)piperidine can be purified by column chromatography.
Step 4: Deprotection of the Piperidine Nitrogen
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Cleavage of the Protecting Group:
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Boc Group: Dissolve the protected piperidine in a solution of trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an organic solvent.
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Benzyl Group: Subject the protected piperidine to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
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Work-up and Isolation: After the deprotection is complete, neutralize the reaction mixture (if acidic conditions were used) and perform an appropriate work-up to isolate the final product, 3-(2-Methoxyphenoxy)piperidine. The product may be obtained as a free base or converted to a hydrochloride salt for improved stability and handling.[2]
Caption: Proposed synthetic workflow for 3-(2-Methoxyphenoxy)piperidine.
Characterization and Analytical Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group (typically in the range of 6.8-7.2 ppm), a singlet for the methoxy group protons (around 3.8 ppm), and a series of multiplets for the piperidine ring protons. The proton at the 3-position of the piperidine ring, being attached to the ether oxygen, would likely appear as a downfield multiplet.
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¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), and the aliphatic carbons of the piperidine ring (typically 20-60 ppm). The carbon atom at the 3-position of the piperidine ring would be shifted downfield due to the deshielding effect of the ether oxygen.
Mass Spectrometry (MS):
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Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 207. Subsequent fragmentation patterns could provide further structural information.
Infrared (IR) Spectroscopy:
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The IR spectrum would show characteristic C-O stretching vibrations for the aryl ether, C-H stretching for the aromatic and aliphatic components, and N-H stretching for the secondary amine of the piperidine ring.
Caption: Analytical workflow for the characterization of 3-(2-Methoxyphenoxy)piperidine.
Potential Applications and Pharmacological Relevance
The piperidine nucleus is a cornerstone in the design of central nervous system (CNS) active agents.[1] Derivatives of piperidine have been investigated for a wide range of pharmacological activities, including antidepressant, antipsychotic, analgesic, and anti-inflammatory effects.
The 3-aryloxypiperidine motif, in particular, is present in several compounds with notable biological activity. For instance, certain 3-phenoxypiperidine derivatives have been explored as selective serotonin reuptake inhibitors (SSRIs) and have shown potential as antidepressant agents.[6] The methoxy group on the phenyl ring can influence the compound's metabolic stability and its interaction with biological targets.
Given this context, 3-(2-Methoxyphenoxy)piperidine represents a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the CNS. Its structural features suggest that it could be a promising starting point for the synthesis of libraries of compounds for screening against various neurological and psychiatric disorders.
Conclusion
3-(2-Methoxyphenoxy)piperidine is a compound of significant interest for medicinal chemists and drug discovery scientists. This guide has provided a detailed overview of its chemical structure, properties, and a plausible, well-grounded synthetic protocol based on the Williamson ether synthesis. While specific experimental data for some of its properties and its definitive biological activity remain to be fully elucidated in publicly accessible literature, the information presented here, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers working with this and related compounds. Its structural relationship to known bioactive molecules suggests that 3-(2-Methoxyphenoxy)piperidine is a promising scaffold for the development of novel therapeutics.
References
- Mellin, C., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-225.
- Hamel, L. D., et al. (2016). Identification of Protein Palmitoylation Inhibitors from a Scaffold Ranking Library. Combinatorial Chemistry & High Throughput Screening, 19(4).
- Dove Medical Press. (n.d.). Supplementary material 1. Chemical synthesis of compounds 3a-3m and 4a-4m.
-
Chem-Impex. (n.d.). 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. Retrieved from [Link]
- Google Patents. (2019). (12)
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Williamson Ether Synthesis. (n.d.). In Experiment 06.
- Williamson Ether Synthesis. (n.d.). In The Williamson Ether Synthesis.
- Williamson Ether Synthesis. (n.d.). In 12. The Williamson Ether Synthesis.
- Osolsobe, M., et al. (2022).
- Google Patents. (2019). (12)
- Williamson Ether Synthesis. (n.d.). In Williamson Ether Synthesis.
-
SpectraBase. (n.d.). (S)-N-(3-Methoxybenzyl)-1-((R)-piperidine-2-carbonyl)pyrrolidine-2-carboxamide. Retrieved from [Link]
-
Veeprho. (n.d.). (S)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)-N-(p-tolyl)acetamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(2-methoxyphenoxy)piperidine. Retrieved from [Link]
- The Royal Society of Chemistry. (2010).
- ResearchGate. (n.d.).
- ResearchGate. (2016).
